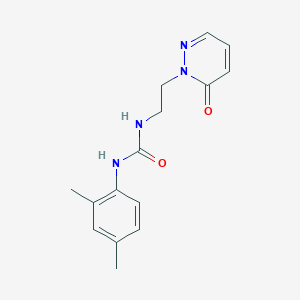

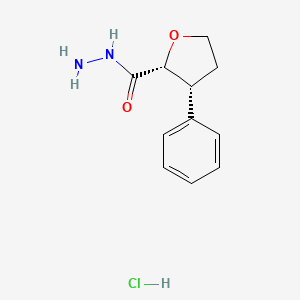

4-(3-chloro-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

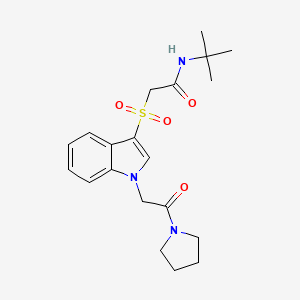

4-(3-Chloro-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine, also referred to as 4CTP, is an organic compound with a unique structure and a variety of applications in scientific research. This compound is of great interest to scientists due to its ability to interact with a range of biological systems, making it a useful tool for studying biological processes.

Aplicaciones Científicas De Investigación

Radioprotective and Antitumor Activities

Thieno[2,3-d]pyrimidine derivatives have shown significant promise in radioprotective and antitumor activities. Novel amino acids and imidazoles containing the thieno[2,3-d]pyrimidine moiety have been synthesized, exhibiting promising results in radioprotection and antitumor efficacy (Alqasoumi et al., 2009).

Antifolate Inhibitors of Purine Biosynthesis

A series of thieno[2,3-d]pyrimidines has been developed as selective inhibitors for the folate receptor (FR), showing potent antitumor properties. These compounds selectively target cancer cells expressing FRs, distinguishing them from cells that utilize the reduced folate carrier or proton-coupled folate transporter for folate uptake. Their mechanism of action involves the dual inhibition of key enzymes in purine biosynthesis, highlighting a unique approach to cancer treatment (Deng et al., 2009).

Antimicrobial and Anti-inflammatory Agents

Synthesis and biological study of thienopyrimidine derivatives have revealed their potential as antimicrobial and anti-inflammatory agents. The incorporation of different substituents into the thieno[2,3-d]pyrimidine ring has been shown to enhance its biological activities, demonstrating their utility in developing new therapeutic agents (Tolba et al., 2018).

Microwave-based Synthesis of Bioisosteres

Efficient microwave-based synthesis methods for thienopyrimidine bioisosteres of known cancer drugs like gefitinib have been developed, indicating the versatility of thieno[2,3-d]pyrimidines in drug development. These methods offer advantages such as reduced reaction times and improved yields, facilitating the exploration of novel therapeutic compounds (Phoujdar et al., 2008).

Nonlinear Optical Properties

Thienopyrimidine derivatives have also been investigated for their nonlinear optical (NLO) properties, contributing to applications in the field of optoelectronics. The study of structural parameters, electronic, and NLO properties of thiopyrimidine derivatives shows their potential in optoelectronic applications, highlighting the diverse utility of thieno[2,3-d]pyrimidine compounds beyond biomedical applications (Hussain et al., 2020).

Propiedades

IUPAC Name |

4-(3-chlorothiophen-2-yl)-2-pyrrol-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3S/c13-9-4-8-17-11(9)10-3-5-14-12(15-10)16-6-1-2-7-16/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJRUNFFQIGCGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC=CC(=N2)C3=C(C=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2837975.png)

![2-Bromo-3-methyl-1-[3-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-b]benzotriazol-5-yl]butan-1-one](/img/no-structure.png)

![6-[(2-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2837979.png)

![3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic Acid](/img/structure/B2837988.png)